molecular formula C28H40O5 B1678820 Ratjadon CAS No. 163564-92-9

Ratjadon

Cat. No. B1678820
M. Wt: 456.6 g/mol
InChI Key: CAYGMWMWJUFODP-AYFTZVAISA-N
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Description

Ratjadon is a natural product found in Sorangium cellulosum . It has the molecular formula C28H40O5 and a molecular weight of 456.6 g/mol . It is known for its antifungal activity .


Synthesis Analysis

The first total synthesis of Ratjadone was achieved using a highly convergent approach, joining three subunits together with a Wittig olefination and a selective Heck reaction as the pivotal steps . An improved synthesis utilizing a modified vinyl iodide was reported, which shortens the synthesis by two steps .


Molecular Structure Analysis

Ratjadon’s molecular structure is complex, with multiple functional groups. Its IUPAC name is (2R)-2-[(1E,3Z,5R,7E,9E,11R)-11-hydroxy-11-[(2S,4R,5S,6S)-4-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3,5,7-trimethylundeca-1,3,7,9-tetraenyl]-2,3-dihydropyran-6-one .


Chemical Reactions Analysis

The synthesis of Ratjadone involves several key reactions, including a Wittig olefination, a selective Heck reaction, and an aldol reaction . These reactions are pivotal in the synthesis process and allow for the creation of a variety of structural analogues .

Scientific Research Applications

Antifungal Properties

Ratjadone, derived from Sorangium cellulosum (Myxobacteria), has been identified as a potent antifungal compound. It was found to inhibit the growth of phytopathogenic fungi, particularly species of Oomycetes, at very low concentrations, demonstrating a narrow but significant antibiotic spectrum (Gerth et al., 1995).

Inhibition of Nuclear Export

Ratjadones, including Ratjadone A and its derivatives (B, C, and D), were shown to inhibit nuclear export by blocking CRM1/exportin 1. This action results in increased nuclear size and the inhibition of the export of leucine-rich nuclear export signal (LR-NES) containing proteins across different cell lines. This mechanism is similar to that of the polyketide leptomycin B, suggesting ratjadones as a new class of natural compounds that inhibit cellular proliferation by obstructing nuclear export (Köster et al., 2003).

Potential in HIV Infection Treatment

Ratjadone A has been evaluated for its efficacy against HIV infection, demonstrating inhibition in vitro in a dose-dependent manner with EC50 values in the nanomolar range. The compound specifically targets the Rev/CRM1-mediated nuclear export pathway, which is crucial for the nuclear export of unspliced and partially spliced HIV-1 mRNA. Despite its potent anti-HIV activity, its application is limited due to toxic effects, highlighting the need for further research on ratjadone derivatives (Fleta-Soriano et al., 2014).

Synthetic Studies

The synthesis of ratjadone and its structural analogs has been a subject of interest to understand its biological mechanisms better and explore potential therapeutic applications. The first total synthesis of ratjadone provided a way to study its biological importance further and allowed for the synthesis of structural analogues for biological target identification (Bhatt et al., 2001).

properties

IUPAC Name

(2R)-2-[(1E,3Z,5R,7E,9E,11R)-11-hydroxy-11-[(2S,4R,5S,6S)-4-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3,5,7-trimethylundeca-1,3,7,9-tetraenyl]-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O5/c1-6-9-26-22(5)25(30)18-27(33-26)24(29)12-7-10-19(2)16-21(4)17-20(3)14-15-23-11-8-13-28(31)32-23/h6-10,12-15,17,21-27,29-30H,11,16,18H2,1-5H3/b9-6+,12-7+,15-14+,19-10+,20-17-/t21-,22+,23-,24-,25-,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYGMWMWJUFODP-AYFTZVAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1C(C(CC(O1)C(C=CC=C(C)CC(C)C=C(C)C=CC2CC=CC(=O)O2)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/[C@H]1[C@H]([C@@H](C[C@H](O1)[C@@H](/C=C/C=C(\C)/C[C@@H](C)/C=C(/C)\C=C\[C@H]2CC=CC(=O)O2)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901043876
Record name Ratjadon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901043876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ratjadon

CAS RN

163564-92-9
Record name Ratjadon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163564929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ratjadon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901043876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
108
Citations
K Gerth, D Schummer, G HÖFLE, H Irschik… - The Journal of …, 1995 - jstage.jst.go.jp
… Growth, measuredas an increase of optical density at 623nm, was drastically reduced in the presence of ratjadon, but a complete inhibition was not obtained within 5 hours of …
Number of citations: 81 www.jstage.jst.go.jp
M Christmann, U Bhatt, M Quitschalle… - Angewandte …, 2000 - Wiley Online Library
… der ¾nderung der Zellmorphologie von Hefe, zeigt Ratjadon ein enges antibiotisches Spektrum gegen Mucor hiemalis, Phythophthora drechsleri, Ceratocystis ulmi und Monila brunnea …
Number of citations: 38 onlinelibrary.wiley.com
S Özdaş, I Canatar - Medicine International, 2022 - spandidos-publications.com
… In one study, ratjadon was conjugated to small-molecule targeted ligands, which induced the inhibition of nuclear export in extracellular targeted cancer therapy. These conjugates …
Number of citations: 1 www.spandidos-publications.com
F Hahn, FM Guth - Natural Product Reports, 2020 - pubs.rsc.org
… Myxobacterial natural products, such as epothilone, chivosazol and ratjadon, have moved into the focus of drug research due to their exceptional biological activity. They are much less …
Number of citations: 9 pubs.rsc.org
L Jundt, H Steinmetz, P Luger, M Weber, B Kunze… - 2006 - Wiley Online Library
… Thus, ratjadon inhibits the nuclear transporter CRM1,4 and apicularen5 and archazolid5 inhibit mammalian V-ATPase, while for other highly toxic compounds like the spirangiens6 the …
CJ Bolten, E Heinzle, R Muller… - Journal of microbiology …, 2009 - researchgate.net
In the present work, the metabolic network of primary metabolism of the slow-growing myxobacterium Sorangium cellulosum was reconstructed from the annotated genome sequence of …
Number of citations: 27 www.researchgate.net
SA Frykman, H Tsuruta, PJ Licari - Biotechnology progress, 2005 - Wiley Online Library
Epothilone D is a member of a class of potent antineoplastic natural products produced by myxobacteria. Previously, we have described a fed‐batch epothilone D production process in …
Number of citations: 16 aiche.onlinelibrary.wiley.com
M Köster, S Lykke-Andersen, YA Elnakady… - Experimental cell …, 2003 - Elsevier
In addition to previously isolated ratjadone A we describe three new members of this family, ratjadones B, C, and D, from another strain of the myxobacterium Sorangium cellulosum. We …
Number of citations: 99 www.sciencedirect.com
P Thakur, C Chopra, P Anand, DS Dhanjal… - Microbial Bioprospecting …, 2018 - Springer
… Icumazols like ratjadon possibly interfere with the maintenance of structure of chromosomes. Studies also suggested that epothilone has the potential to be used as antitumor agents. …
Number of citations: 9 link.springer.com
T Zhao, G Gong - Biotechnology Bulletin, 2014 - biotech.aiijournal.com
… 如埃博霉素(Epothilone),Tartrolon ;干扰金 属离子运输,影响脂类代谢的如 Soraphen ;抑制 糖类代谢的如 Ambruticin ;抑制细胞壁合成的如 Chivosazol ;抑制核酸合成的如 Disorazol,Ratjadon, …
Number of citations: 5 biotech.aiijournal.com

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